5-amino-1-(3-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(3-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12BrF2N5O and its molecular weight is 408.207. The purity is usually 95%.
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Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ruthenium-catalyzed synthesis protocols have been developed for creating 5-amino-1,2,3-triazole-4-carboxylates, which are valuable for preparing peptidomimetics or biologically active compounds utilizing the triazole scaffold. These methods allow for complete regiocontrol in cycloaddition reactions and have been used to synthesize triazoles active as HSP90 inhibitors, highlighting their potential in drug discovery (Ferrini et al., 2015).
Anticancer Evaluation
The triazole derivatives have been synthesized and evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The structure allows for the formation of compounds with significant anticancer properties, demonstrating the relevance of triazole-based molecules in therapeutic applications (Bekircan et al., 2008).
Antimicrobial Agents
Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized, showing moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. This indicates the potential of triazole derivatives as antimicrobial agents (Jadhav et al., 2017).
Solid-Phase Synthesis for Peptide Amides
The utility of triazole-based compounds extends to solid-phase synthesis methods for creating C-terminal peptide amides under mild conditions. This application is crucial for the development of peptides and peptidomimetics with potential therapeutic uses (Albericio & Bárány, 2009).
Ferrocenylmethyl Amino Acid Derivatives as Anticancer Agents
The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has demonstrated potential anticancer activity, especially against the MCF-7 breast cancer cell line. These findings underscore the versatility of triazole-based structures in constructing molecules with significant biological activities (Butler et al., 2013).
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUATKDNKQIPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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